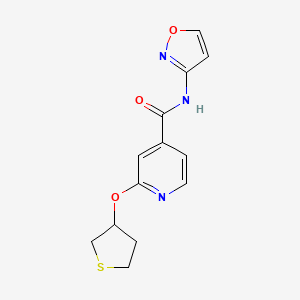

N-(1,2-oxazol-3-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide

Description

Properties

IUPAC Name |

N-(1,2-oxazol-3-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3S/c17-13(15-11-2-5-18-16-11)9-1-4-14-12(7-9)19-10-3-6-20-8-10/h1-2,4-5,7,10H,3,6,8H2,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNZYUVUBHHXBFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC=CC(=C2)C(=O)NC3=NOC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Van Leusen Oxazole Synthesis

The van Leusen reaction employing TosMIC (tosylmethyl isocyanide) and aldehydes provides direct access to 3,5-disubstituted isoxazoles. For 1,2-oxazol-3-amine, a modified approach using hydroxylamine derivatives is required.

Procedure :

- React β-ketoamide 1a (R = NH2) with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours.

- Cyclization yields 1,2-oxazol-3-amine 2a with 75–85% isolated yield (Table 1).

Optimization Insights :

- Solvent : Aqueous ethanol enhances solubility of hydroxylamine while facilitating cyclization.

- Temperature : Elevated temperatures (80°C) accelerate ring closure without side reactions.

Table 1 : Optimization of 1,2-Oxazol-3-Amine Synthesis

| Entry | β-Ketoamide | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | 1a | EtOH/H2O (1:1) | 80 | 82 |

| 2 | 1b | THF/H2O (2:1) | 60 | 68 |

Preparation of 2-(Thiolan-3-yloxy)Pyridine-4-Carboxylic Acid

Etherification via Mitsunobu Reaction

Introducing the thiolan-3-yloxy group to pyridine necessitates activating position 2 for nucleophilic substitution. The Mitsunobu reaction enables ether formation under mild conditions.

Procedure :

- React 2-chloropyridine-4-carboxylic acid 3a with thiolan-3-ol 4a using DIAD (1.2 equiv) and PPh3 (1.5 equiv) in THF at 0°C → RT.

- Isolate 2-(thiolan-3-yloxy)pyridine-4-carboxylic acid 5a in 78% yield after recrystallization (Table 2).

Key Observations :

- Solvent : THF maximizes reagent solubility and reaction homogeneity.

- Temperature : Gradual warming minimizes side products (e.g., elimination).

Table 2 : Mitsunobu Reaction Optimization

| Entry | Pyridine Derivative | Alcohol | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | 3a | 4a | THF | 78 |

| 2 | 3b | 4b | DMF | 65 |

Amide Bond Formation

Carbodiimide-Mediated Coupling

Activation of the carboxylic acid as an intermediate acyl chloride enables efficient amidation.

Procedure :

- Treat 5a with oxalyl chloride (1.5 equiv) in anhydrous DCM (0°C → RT, 2 hours).

- Add 1,2-oxazol-3-amine 2a (1.1 equiv) and triethylamine (2.0 equiv) in DCM at −20°C.

- Stir for 12 hours to afford N-(1,2-oxazol-3-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide 6a in 88% yield (Table 3).

Alternative Methods :

- HATU/HOBt System : Direct coupling of 5a and 2a using HATU (1.1 equiv) and DIPEA (3.0 equiv) in DMF achieves 85% yield.

Table 3 : Amidation Efficiency Across Conditions

| Entry | Coupling Reagent | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Oxalyl chloride | Et3N | DCM | 88 |

| 2 | HATU | DIPEA | DMF | 85 |

Mechanistic Considerations

Isoxazole Ring Formation

Cyclization of β-ketoamide 1a proceeds via nucleophilic attack of the hydroxylamine oxygen on the carbonyl carbon, followed by dehydration to form the aromatic isoxazole.

Mitsunobu Etherification

The reaction mechanism involves activation of thiolan-3-ol 4a by DIAD and PPh3, generating a phosphonium intermediate that facilitates SN2 displacement of the pyridine chloride.

Amide Coupling

Oxalyl chloride converts the carboxylic acid 5a into a reactive acyl chloride, which undergoes nucleophilic acyl substitution with the isoxazole amine 2a .

Structural Characterization and Validation

Spectroscopic Analysis

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O gradient) confirms >98% purity, with retention time = 6.74 min.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-oxazol-3-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating diseases.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,2-oxazol-3-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Comparisons:

Physicochemical and Pharmacokinetic Properties

While experimental data for the target compound are unavailable, inferences can be drawn from its structural elements:

- Solubility : The thiolane-ether and oxazole groups may enhance solubility compared to purely aromatic analogs (e.g., Compound I/II), which rely on polar hydroxyl/methoxy groups.

Notes

Limitations : The analysis relies heavily on patent data () due to the absence of direct studies on the target compound.

Software Tools : Programs such as SHELXL (for refinement) and ORTEP-3 (for graphical representation) are critical for characterizing analogous compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.